molecular formula C13H13I3N2O5 B14659641 Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- CAS No. 40590-66-7

Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo-

Cat. No.: B14659641
CAS No.: 40590-66-7
M. Wt: 657.97 g/mol
InChI Key: AMZAGJCNCHZARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- is a complex organic compound with the molecular formula C12H11I3N2O5. It is characterized by the presence of three iodine atoms, an acetamido group, and a hydroxyethylcarbamoylmethyl group attached to a benzoic acid core. This compound is known for its significant applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- typically involves multiple steps One common method starts with the iodination of benzoic acid to introduce the three iodine atoms at the 2, 4, and 6 positionsFinally, the hydroxyethylcarbamoylmethyl group is added via a carbamoylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated derivatives .

Scientific Research Applications

Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound enhance its ability to absorb X-rays, making it effective as a contrast agent in medical imaging. Additionally, the acetamido and hydroxyethylcarbamoylmethyl groups may interact with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3-amino-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo-
  • Benzoic acid, 3-acetamido-5-(2-methoxyethylcarbamoylmethyl)-2,4,6-triiodo-
  • Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-diiodo-

Uniqueness

Benzoic acid, 3-acetamido-5-(2-hydroxyethylcarbamoylmethyl)-2,4,6-triiodo- is unique due to its specific combination of functional groups and the presence of three iodine atoms. This unique structure imparts distinct chemical and physical properties, making it particularly useful in medical imaging and other specialized applications .

Properties

CAS No.

40590-66-7

Molecular Formula

C13H13I3N2O5

Molecular Weight

657.97 g/mol

IUPAC Name

3-acetamido-5-[2-(2-hydroxyethylamino)-2-oxoethyl]-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C13H13I3N2O5/c1-5(20)18-12-10(15)6(4-7(21)17-2-3-19)9(14)8(11(12)16)13(22)23/h19H,2-4H2,1H3,(H,17,21)(H,18,20)(H,22,23)

InChI Key

AMZAGJCNCHZARH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)CC(=O)NCCO)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.